molecular formula C16H23N3OS B12199082 1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12199082
M. Wt: 305.4 g/mol
InChI Key: ATYOKMXFWBYGQE-UHFFFAOYSA-N
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Description

1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a thiazole ring and a pyrrole ring, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclization to Form the Pyrrole Ring: The intermediate product from the first step can undergo cyclization with an appropriate amine to form the pyrrole ring.

    Introduction of the Cyclooctyl Group: This step involves the alkylation of the pyrrole ring with a cyclooctyl halide under basic conditions.

    Formation of the Imino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted thiazole and pyrrole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

1-cyclooctyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C16H23N3OS/c1-11-10-21-16(18-11)14-13(20)9-19(15(14)17)12-7-5-3-2-4-6-8-12/h10,12,17,20H,2-9H2,1H3

InChI Key

ATYOKMXFWBYGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3CCCCCCC3)O

Origin of Product

United States

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